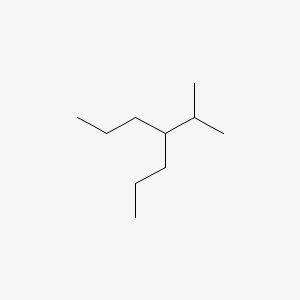
Heptane, 4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 4-(1-methylethyl)-, also known as 4-isopropylheptane, is an organic compound with the molecular formula C10H22. It is a branched alkane with a heptane backbone and an isopropyl group attached to the fourth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 4-(1-methylethyl)- can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, Heptane, 4-(1-methylethyl)- can be produced through catalytic cracking and alkylation processes. Catalytic cracking involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, while alkylation adds an alkyl group to a molecule. These processes are carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptane, 4-(1-methylethyl)- primarily undergoes substitution reactions due to the presence of saturated carbon atoms. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve halogenation, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This can be achieved using reagents such as chlorine gas or bromine in the presence of ultraviolet light or a radical initiator.
Oxidation Reactions: Oxidation of Heptane, 4-(1-methylethyl)- can be carried out using strong oxidizing agents like potassium permanganate or chromic acid. These reactions typically occur under acidic or basic conditions and result in the formation of carboxylic acids or ketones.
Major Products Formed
Substitution Reactions: Halogenated derivatives such as 4-(1-chloromethylethyl)heptane or 4-(1-bromomethylethyl)heptane.
Oxidation Reactions: Carboxylic acids like 4-(1-methylethyl)heptanoic acid or ketones such as 4-(1-methylethyl)heptanone.
Scientific Research Applications
Heptane, 4-(1-methylethyl)- has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: It serves as a model compound for studying the behavior of alkanes in biological systems.
Industry: It is used in the production of specialty chemicals, lubricants, and as a component in fuel formulations.
Mechanism of Action
The mechanism of action of Heptane, 4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a non-polar hydrocarbon, it primarily affects the hydrophobic regions of biological membranes and proteins. Its effects are mediated through van der Waals interactions and hydrophobic forces, which can alter the structure and function of membrane proteins and lipid bilayers.
Comparison with Similar Compounds
Heptane, 4-(1-methylethyl)- can be compared with other similar compounds such as:
Heptane: A straight-chain alkane with the formula C7H16. Unlike Heptane, 4-(1-methylethyl)-, it lacks branching and has different physical and chemical properties.
Isopropylheptane: Another branched alkane with a similar structure but different branching pattern.
Octane: An eight-carbon alkane with the formula C8H18. It has a higher molecular weight and different boiling and melting points compared to Heptane, 4-(1-methylethyl)-.
The uniqueness of Heptane, 4-(1-methylethyl)- lies in its specific branching pattern, which influences its reactivity and physical properties, making it suitable for particular applications in research and industry.
Properties
CAS No. |
52896-87-4 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-propan-2-ylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(8-6-2)9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
AZLAWGCUDHUQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















